molecular formula C15H18N2O3S B14244553 1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate CAS No. 510730-04-8

1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate

Katalognummer: B14244553
CAS-Nummer: 510730-04-8
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: HJHJVKGFPONDQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is a complex organic compound characterized by its unique structure, which includes a diazonium group, a sulfonyl group, and a hexa-dien-olate chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of an amine precursor followed by the introduction of the sulfonyl group. The reaction conditions often require a controlled temperature environment and the use of specific reagents to ensure the stability of the diazonium ion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale diazotization processes, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can convert the diazonium group into an amine group, altering the compound’s reactivity.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the diazonium group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate exerts its effects involves the reactivity of the diazonium group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

  • 1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
  • 1-Diazonio-1-(2,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
  • 1-Diazonio-1-(2,3,5-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate

Comparison: Compared to these similar compounds, 1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is unique due to the specific arrangement of the trimethylbenzene and sulfonyl groups, which influence its reactivity and potential applications. The presence of three methyl groups in the 2, 4, and 6 positions provides steric hindrance and electronic effects that differentiate it from other isomers.

Eigenschaften

CAS-Nummer

510730-04-8

Molekularformel

C15H18N2O3S

Molekulargewicht

306.4 g/mol

IUPAC-Name

1-diazo-1-(2,4,6-trimethylphenyl)sulfonylhex-5-en-2-one

InChI

InChI=1S/C15H18N2O3S/c1-5-6-7-13(18)15(17-16)21(19,20)14-11(3)8-10(2)9-12(14)4/h5,8-9H,1,6-7H2,2-4H3

InChI-Schlüssel

HJHJVKGFPONDQS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C(=[N+]=[N-])C(=O)CCC=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.